molecular formula C11H8F6O4 B13433548 Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate

Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate

Cat. No.: B13433548
M. Wt: 318.17 g/mol
InChI Key: NDTGAQGWQCGPRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate typically involves the etherification of trifluoromethoxytrifluoroethylene with 4-hydroxybenzoic acid methyl ester. The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and specific solvents can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate stands out due to its specific ester functional group, which imparts unique reactivity and stability. Its multiple fluorine atoms also contribute to its high chemical resistance and biological activity, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H8F6O4

Molecular Weight

318.17 g/mol

IUPAC Name

methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate

InChI

InChI=1S/C11H8F6O4/c1-19-8(18)6-2-4-7(5-3-6)20-10(13,14)9(12)21-11(15,16)17/h2-5,9H,1H3

InChI Key

NDTGAQGWQCGPRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

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